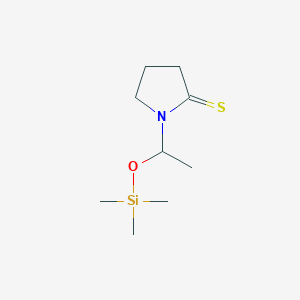
Ácido L-eritro-ritalínico
Descripción general
Descripción
L-erythro-Ritalinic Acid is a chemical compound that is primarily known as a metabolite of methylphenidate, a central nervous system stimulant used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The compound is formed through the hydrolysis of methylphenidate and is pharmacologically inactive. It is a substituted phenethylamine and is structurally related to other psychostimulant drugs.
Aplicaciones Científicas De Investigación
L-erythro-Ritalinic Acid has several applications in scientific research, particularly in the fields of pharmacology and toxicology. It is used as a reference standard in the analysis of methylphenidate metabolism and pharmacokinetics. Researchers study the concentration of L-erythro-Ritalinic Acid in biological samples to understand the metabolic pathways and the pharmacokinetic profile of methylphenidate. Additionally, it is used in forensic toxicology to detect and quantify methylphenidate use in biological specimens.
Mecanismo De Acción
Target of Action
L-erythro-Ritalinic Acid is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and norepinephrine transporters in the brain . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, neurotransmitters that are involved in attention and alertness .
Mode of Action
Methylphenidate, from which L-erythro-Ritalinic Acid is derived, is believed to work by blocking the reuptake of dopamine and norepinephrine by neurons . This increases the presence of these neurotransmitters in the extraneuronal space and prolongs their action . L-erythro-ritalinic acid itself has little to no pharmacologic activity .
Biochemical Pathways
Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding L-erythro-Ritalinic Acid . This process is catalyzed by carboxylesterase CES1A1 . In addition to the main pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have been reported .
Pharmacokinetics
The pharmacokinetics of L-erythro-Ritalinic Acid is closely tied to that of its parent compound, methylphenidate. Methylphenidate is rapidly and extensively metabolized by carboxylesterase CES1A1 to form L-erythro-Ritalinic Acid . It’s worth noting that the CES1A1 enzyme exhibits six times higher enantioselectivity, preferring the L-threo-enantiomer over the D-threo-enantiomer, which logically has a longer half-life .
Result of Action
Its formation is a key step in the metabolism and elimination of methylphenidate, a drug that has significant effects on the central nervous system .
Action Environment
The action of L-erythro-Ritalinic Acid, as a metabolite of methylphenidate, can be influenced by various environmental factors. For instance, the activity of the CES1A1 enzyme, which is responsible for the metabolism of methylphenidate to L-erythro-Ritalinic Acid, can be affected by factors such as liver disease, drug interactions, and genetic variability . Furthermore, the presence of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active .
Análisis Bioquímico
Biochemical Properties
L-erythro-Ritalinic Acid interacts with various enzymes and proteins. The primary enzyme involved in its metabolism is carboxylesterase 1 (CES1A1), which is highly expressed in the liver, intestine, placenta, and brain . CES1A1 exhibits enantioselectivity, preferring the L-erythro-enantiomer over the D-erythro-enantiomer .
Molecular Mechanism
As a metabolite of methylphenidate, it is believed to be pharmacologically inactive
Temporal Effects in Laboratory Settings
In plasma, D-erythro-Ritalinic Acid concentrations were found to be on average 25-fold higher than the corresponding D-erythro-methylphenidate concentrations
Metabolic Pathways
L-erythro-Ritalinic Acid is involved in the metabolic pathway of methylphenidate and related compounds. It is formed through the hydrolysis of the ester group in these compounds, a process catalyzed by the enzyme CES1A1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-erythro-Ritalinic Acid can be synthesized through the hydrolysis of methylphenidate. The process involves the cleavage of the ester bond in methylphenidate, resulting in the formation of L-erythro-Ritalinic Acid. This reaction is typically catalyzed by carboxylesterase enzymes, particularly carboxylesterase 1, which is highly expressed in the liver.
Industrial Production Methods: In an industrial setting, the production of L-erythro-Ritalinic Acid involves the use of large-scale hydrolysis reactors where methylphenidate is subjected to enzymatic hydrolysis under controlled conditions. The reaction parameters, such as temperature, pH, and enzyme concentration, are optimized to ensure maximum yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: L-erythro-Ritalinic Acid primarily undergoes hydrolysis reactions. It does not participate in significant oxidation, reduction, or substitution reactions due to its stable chemical structure.
Common Reagents and Conditions: The hydrolysis of methylphenidate to form L-erythro-Ritalinic Acid is catalyzed by carboxylesterase enzymes. The reaction typically occurs in an aqueous medium at physiological pH and temperature.
Major Products Formed: The major product of the hydrolysis reaction is L-erythro-Ritalinic Acid itself. There are no significant by-products formed in this reaction.
Comparación Con Compuestos Similares
L-erythro-Ritalinic Acid is similar to other metabolites of methylphenidate, such as D-threo-Ritalinic Acid. it is unique in its stereochemistry, which affects its formation and detection in biological samples. Other similar compounds include ethylphenidate and isopropylphenidate, which are analogues of methylphenidate and undergo similar metabolic pathways. The uniqueness of L-erythro-Ritalinic Acid lies in its specific formation from the erythro isomer of methylphenidate, distinguishing it from the threo isomers and their respective metabolites.
References
Propiedades
IUPAC Name |
(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453052 | |
| Record name | L-erythro-Ritalinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076192-92-1 | |
| Record name | L-erythro-Ritalinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)





